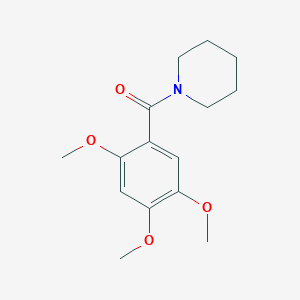

![molecular formula C20H18N4O2 B5517214 methyl 2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5517214.png)

methyl 2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrroloquinoxaline derivatives, including methyl 2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, often involves oxidative coupling and annulation reactions. Ahn et al. (2021) describe a method for synthesizing 4-aryl pyrrolo[1,2-α]quinoxalines through iron-catalyzed oxidative coupling, which could be adapted for similar compounds (Ahn, Lee, Song, Chun, Oh, & Hong, 2021). Additionally, methods involving the condensation of aminoarylacrylates with cyclic ethers under catalyst-free conditions have been reported for related structures, indicating a versatile approach to synthesizing these compounds (Lu, Li, Cai, Wang, Wang, & Ji, 2014).

Molecular Structure Analysis

The molecular structure of pyrroloquinoxaline derivatives is characterized by their conjugated systems, which contribute to their electronic properties. Hirano et al. (2002) conducted an electronic characterization of a closely related compound, highlighting the impact of its structure on optical properties and suggesting similar investigations could elucidate the characteristics of methyl 2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (Hirano, Yamaoka, Minakata, & Komatsu, 2002).

Chemical Reactions and Properties

The reactivity of pyrroloquinoxaline derivatives towards various reagents can shed light on their chemical properties. Studies such as those by An et al. (2017), which focus on the Fe-catalyzed synthesis of pyrrolo[1,2-a]quinoxalines, demonstrate the compounds' versatility in undergoing chemical transformations (An, Zhao, Wu, Ni, Qi, Yu, & Yan, 2017).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and color, can vary significantly based on their molecular structure. The solid-state color properties of a structurally related compound were explored by Hirano et al., indicating the potential for unusual optical properties in the solid state, which may also apply to our compound of interest (Hirano et al., 2002).

Chemical Properties Analysis

The chemical properties, including reactivity with different chemical agents and stability under various conditions, are essential for understanding the applications and handling of these compounds. The work by An et al. provides insight into the catalytic methods for synthesizing pyrroloquinoxaline derivatives and could be indicative of the chemical behavior of methyl 2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate under similar conditions (An et al., 2017).

Wissenschaftliche Forschungsanwendungen

Heterocyclic Amines in Cooked Foods

Heterocyclic amines (HAs) are formed during the cooking of meats and fish under high temperatures. These compounds, such as 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), have been identified as potent mutagens and carcinogens in laboratory animals. Research has focused on assessing the cancer risk these compounds pose due to their presence in the human diet, quantifying dietary intakes based on concentrations in cooked foods and data from dietary surveys (Layton et al., 1995).

Synthesis and Functionalization of Quinoxaline Derivatives

Quinoxaline derivatives, including pyrrolo[3,4-c]quinolin-1-ones, have been synthesized through various chemical reactions. A notable study reported the first one-pot synthesis of structurally diverse pyrrolo[3,4-c]quinoline-1-one derivatives via a three-component cascade reaction, indicating the potential utility of these compounds in diversity-oriented synthesis (Yu et al., 2015).

Enzymatic Activation and Metabolism

The metabolic activation and detoxification of heterocyclic amines, including those structurally related to the query compound, have been studied extensively. This research sheds light on the enzymes involved in the metabolic pathways that convert these compounds into their active or inactive forms, impacting their mutagenic and carcinogenic potential. Studies have explored the activation mechanisms by liver microsomes and the role of cytochrome P450 enzymes in these processes (Turesky et al., 1991).

Implications for Mutagenesis and Carcinogenesis

The formation of DNA adducts by heterocyclic amines, their implications for mutagenesis and carcinogenesis, and the potential for chemoprevention have been areas of significant research interest. These studies contribute to understanding the health risks associated with exposure to heterocyclic amines and similar compounds, as well as strategies for mitigating these risks (Schut & Snyderwine, 1999).

Wirkmechanismus

The mechanism of action of quinoxaline derivatives can vary widely depending on their structure and the biological target. Some quinoxaline derivatives have been found to inhibit certain enzymes, while others might interact with various receptors . Without specific studies on this compound, it’s hard to say what its mechanism of action might be.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 2-amino-1-(3,5-dimethylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2/c1-11-8-12(2)10-13(9-11)24-18(21)16(20(25)26-3)17-19(24)23-15-7-5-4-6-14(15)22-17/h4-10H,21H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTOJTSLXJGKPCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OC)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-chlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5517139.png)

![2-(4-methoxyphenyl)-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5517158.png)

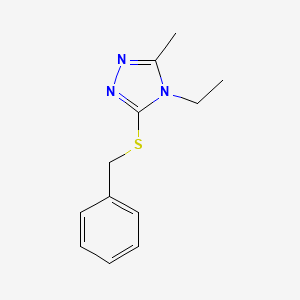

![2-[(4-bromobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5517178.png)

![N-{(3R*,4R*)-1-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-3-hydroxypiperidin-4-yl}nicotinamide](/img/structure/B5517185.png)

![6-(3-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5517192.png)

![[1-[(3,5-dimethylisoxazol-4-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5517198.png)

![N-[(3-pyridin-2-ylisoxazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5517208.png)

![4-({5-[3-(trifluoromethyl)phenyl]-2-furyl}carbonothioyl)morpholine](/img/structure/B5517215.png)

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-5-methylisoxazole-4-carboxamide](/img/structure/B5517223.png)

![1-(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B5517229.png)

![N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methyl-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5517243.png)